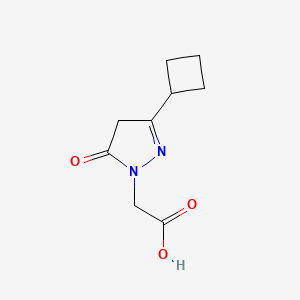
2-(3-cyclobutyl-5-oxo-4H-pyrazol-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-cyclobutyl-5-oxo-4H-pyrazol-1-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound is of interest in various fields, including pharmaceuticals and materials science, due to its potential biological activities and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyclobutyl-5-oxo-4H-pyrazol-1-yl)acetic acid typically involves the reaction between hydrazine derivatives and acetylenic ketones, forming pyrazoles . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process. The specific steps and conditions can vary, but the general approach involves:
Condensation Reaction: Hydrazine derivatives react with acetylenic ketones.
Cyclization: The intermediate undergoes cyclization to form the pyrazole ring.
Functionalization: Further functionalization steps may be required to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(3-cyclobutyl-5-oxo-4H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The pyrazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substituents: Halogens, alkyl groups, and other functional groups can be introduced through substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
2-(3-cyclobutyl-5-oxo-4H-pyrazol-1-yl)acetic acid has several scientific research applications:
作用機序
The mechanism of action of 2-(3-cyclobutyl-5-oxo-4H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can interact with enzymes and receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
3(5)-Substituted Pyrazoles: These compounds share the pyrazole ring structure and exhibit similar reactivity and biological activities.
Thiazoles: Another class of heterocyclic compounds with diverse biological activities.
Uniqueness
2-(3-cyclobutyl-5-oxo-4H-pyrazol-1-yl)acetic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological properties. This uniqueness makes it a valuable compound for specific applications in research and industry.
特性
IUPAC Name |
2-(3-cyclobutyl-5-oxo-4H-pyrazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c12-8-4-7(6-2-1-3-6)10-11(8)5-9(13)14/h6H,1-5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXHXVVAVIZJNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN(C(=O)C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


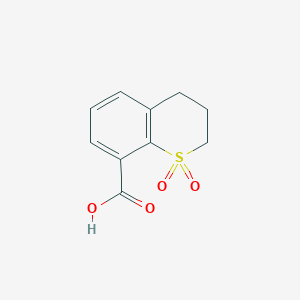
![N-[(3-chlorophenyl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B7628575.png)
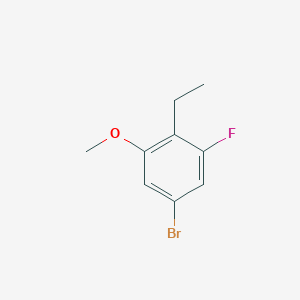
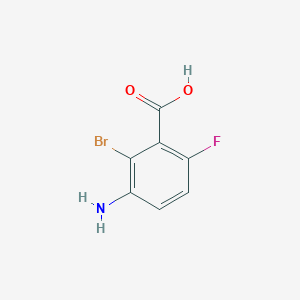

![6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-3'-one](/img/structure/B7628603.png)
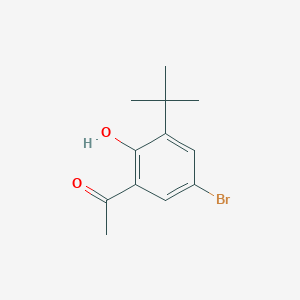
![1-[(Tert-butoxy)carbonyl]-4-ethoxypiperidine-4-carboxylic acid](/img/structure/B7628609.png)
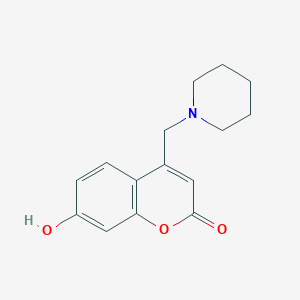
![3,4-dimethyl-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B7628619.png)

![N'-(4-ethoxyphenyl)sulfonyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbohydrazide](/img/structure/B7628653.png)
